2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
Description
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (CAS: 321318-35-8) is a fluorinated phenylalkylamine hydrochloride salt with the molecular formula C₈H₉ClF₃N and a molecular weight of 211.61 g/mol . The compound features a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions, attached to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-6-3-5(1-2-12)4-7(10)8(6)11;/h3-4H,1-2,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZYPPHVCTXOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-40-7 | |
| Record name | Benzeneethanamine, 3,4,5-trifluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and stability of derivatives formed from it .
- Fluorinated Compounds: The presence of fluorine atoms in the structure allows for the development of fluorinated compounds that exhibit unique chemical properties, making them valuable in material science and pharmaceuticals.
Biology
- Neurotransmitter Research: The compound is utilized in studies involving neurotransmitter systems, particularly as an analog for neurotransmitter receptors. Its structural similarities to natural neurotransmitters allow researchers to investigate receptor binding affinities and mechanisms of action .
- Pharmacological Studies: It has been explored as a potential therapeutic agent due to its ability to modulate receptor activity. For instance, studies have shown that similar compounds can act as allosteric modulators for cannabinoid receptors, influencing behaviors related to addiction and pain management .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride and related phenylalkylamine derivatives.
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Position and Electronic Effects: The 3,4,5-trifluorophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance binding to aromatic interaction sites in receptors compared to analogs like 1-(2,3,4-trifluorophenyl)ethan-1-amine hydrochloride (positional isomer) .
Functional Group Modifications :
- Triazole-containing analogs (e.g., compounds in ) introduce heterocyclic moieties, enabling hydrogen bonding and π-stacking interactions critical for TAAR1 agonism .
- Trifluoromethoxy (3-O-CF₃) and trifluoromethyl (4-CF₃) substituents (e.g., ) amplify electron-withdrawing and steric effects, which can alter receptor selectivity and metabolic stability .
Dimethylphenyl derivatives (e.g., 2-(2,4-dimethylphenyl)ethan-1-amine hydrochloride) are intermediates in synthesizing dual-acting modulators, highlighting the role of alkyl substituents in optimizing drug-like properties .
Biological Activity
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a trifluoromethyl-substituted phenyl group attached to an ethanamine backbone. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural characteristics suggest it could act as a modulator of monoamine neurotransmission.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Notably:
- Antiproliferative Effects : The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in neurotransmitter metabolism. For instance:
- Acetylcholinesterase (AChE) : Studies indicate that derivatives similar to this compound can act as competitive inhibitors of AChE, which is crucial for regulating acetylcholine levels in synaptic clefts.
Study 1: Anticancer Activity
A study investigated the effects of this compound on A549 cells. The findings revealed:
| Treatment Concentration | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 µM | 75 | 15 |
| 25 µM | 50 | 10 |
| 50 µM | 30 | 5 |
This data suggests a dose-dependent response with significant antiproliferative activity at higher concentrations.
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of the compound. It was found to enhance serotonergic signaling:
| Test Substance | Effect on Serotonin Levels |
|---|---|
| Control | Baseline |
| Compound (10 µM) | +20% |
| Compound (50 µM) | +40% |
These results indicate that higher concentrations of the compound significantly increase serotonin levels, implicating its potential role as an antidepressant or anxiolytic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, alkylation of 3,4,5-trifluorophenylacetonitrile followed by reduction (e.g., using LiAlH4) yields the primary amine, which is then converted to the hydrochloride salt via HCl treatment. Key intermediates (e.g., nitriles or ketones) are characterized using H/C NMR, HPLC for purity (>95%), and mass spectrometry to confirm molecular weights .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Strict PPE (gloves, goggles, lab coats) is required due to potential skin/eye irritation. Reactions should be conducted in fume hoods to avoid inhalation. Waste must be neutralized and disposed via certified hazardous waste services, as improper handling risks environmental contamination .
Q. What analytical techniques are used to confirm the identity and purity of this compound?
- Methodological Answer : Identity is confirmed via H/C NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm) and FT-IR (N-H stretches ~3300 cm). Purity is assessed using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Mass spectrometry (ESI-MS) validates the molecular ion peak (expected m/z: 211.62 for [M+H]) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on serotonin receptor binding?
- Methodological Answer : Synthesize analogs with varying fluorine positions (e.g., 2,4,5- vs. 3,4,5-trifluoro) and assess binding affinity via radioligand displacement assays (e.g., H-ketanserin for 5-HT receptors). Compare functional activity (EC) in calcium flux assays to determine substituent effects on receptor activation .
Q. What in vitro assays are suitable for assessing biased agonism of this compound at serotonin receptors?
- Methodological Answer : Use β-arrestin recruitment assays (e.g., Tango™ GPCR platform) and G-protein signaling assays (e.g., IP1 accumulation). Calculate bias factors by normalizing Emax/EC ratios to reference agonists (e.g., serotonin) to determine preferential signaling pathways .
Q. How can researchers optimize HPLC methods for separating enantiomers or degradation products of this compound?
- Methodological Answer : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. For degradation studies, use gradient elution (e.g., 0.1% TFA in water/acetonitrile) and track impurities via UV/vis or MS detection. Validate method robustness using ICH guidelines (precision, accuracy, LOD/LOQ) .
Q. How can discrepancies in pharmacological data (e.g., conflicting EC values across studies) be resolved?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, receptor density). Use orthogonal methods (e.g., electrophysiology for ion channel-coupled receptors) to confirm functional responses. Cross-validate with reference standards and ensure compound stability (e.g., pH, temperature) during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
